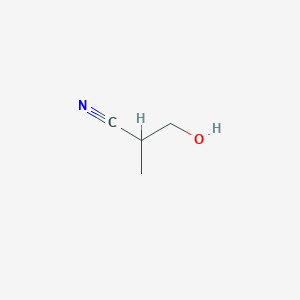
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-
Overview
Description
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro- is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have shown significant antioomycete activity against the phytopathogen pythium recalcitrans .
Mode of Action
Biochemical Pathways
recalcitrans, suggesting that they may interfere with membrane integrity and function .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as dosage .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro- can be synthesized through several methods. One common approach involves the reaction of quinoline with phosgene in the presence of a base. The reaction typically proceeds under mild conditions, and the product is obtained in good yield. Another method involves the use of thionyl chloride as a chlorinating agent, which reacts with quinoline derivatives to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of 1(2H)-quinolinecarbonyl chloride, 3,4-dihydro- often involves large-scale reactions using automated equipment. The process typically includes the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into quinoline derivatives with different functional groups.
Substitution: The compound readily undergoes nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like triethylamine or pyridine to facilitate the reaction.
Major Products Formed:
Oxidation: Quinolinecarboxylic acids.
Reduction: Various quinoline derivatives with different functional groups.
Substitution: Substituted quinoline derivatives with amines, alcohols, or thiols.
Scientific Research Applications
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria, cancer, and bacterial infections.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Comparison with Similar Compounds
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro- can be compared with other similar compounds, such as:
Quinolinecarboxylic acid: Similar in structure but lacks the chloride group, leading to different reactivity and applications.
Quinolinecarboxamide: Contains an amide group instead of a chloride, resulting in different chemical properties and biological activities.
Quinolinecarboxylate: The ester derivative of quinolinecarboxylic acid, with distinct reactivity and uses in organic synthesis.
The uniqueness of 1(2H)-quinolinecarbonyl chloride, 3,4-dihydro- lies in its versatile reactivity due to the presence of the chloride group, making it a valuable intermediate in various chemical transformations and applications.
Properties
IUPAC Name |
3,4-dihydro-2H-quinoline-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMMKVSHXVQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544546 | |
| Record name | 3,4-Dihydroquinoline-1(2H)-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2616-50-4 | |
| Record name | 3,4-Dihydroquinoline-1(2H)-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

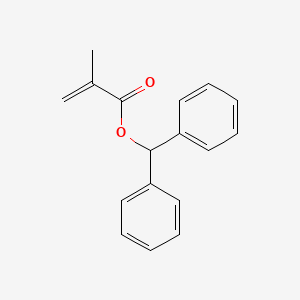

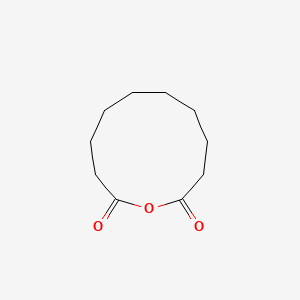
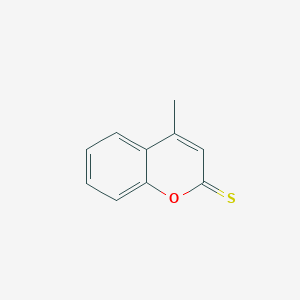
![methyl 2-[(1-oxopropyl)amino]benzoate](/img/structure/B3050390.png)
![10H-1,2,5-Oxadiazolo[3,4-a]carbazole](/img/structure/B3050392.png)

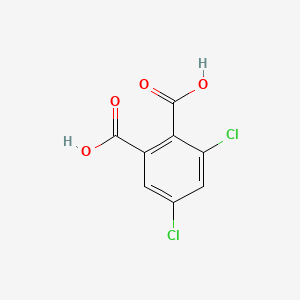
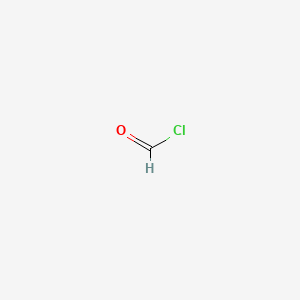
![2,2'-[Methylenebis(oxy)]bisethanol](/img/structure/B3050399.png)
